![molecular formula C23H20 B11964416 9-Isopropyl-10-phenylanthracene CAS No. 76843-18-0](/img/structure/B11964416.png)
9-Isopropyl-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isopropyl-10-phenylanthracene: is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene and its derivatives are known for their interesting photophysical, photochemical, and biological properties. These compounds are widely used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-10-phenylanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Isopropyl-10-phenylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of anthracene derivatives .
Scientific Research Applications
Introduction to 9-Isopropyl-10-phenylanthracene
This compound is an organic compound belonging to the anthracene family, characterized by its unique structural properties and potential applications in various scientific fields. This compound has garnered attention due to its photophysical properties, making it suitable for use in organic electronics, photonics, and as a probe in chemical research.
Photophysical Properties
The photophysical characteristics of this compound are significant for its applications. It exhibits strong fluorescence and a high quantum yield, which are critical for applications in light-emitting devices and sensors. The compound's triplet state dynamics have been studied using techniques such as flash photolysis, revealing insights into its excited state behavior and potential for energy transfer processes .
Table 1: Photophysical Properties of this compound
Property | Value |
---|---|
Absorption Maximum | 360 nm |
Emission Maximum | 420 nm |
Quantum Yield | High (exact value varies) |
Triplet State Lifetime | Measured via flash photolysis |
Organic Light Emitting Diodes (OLEDs)
This compound is utilized in the development of organic light-emitting diodes (OLEDs). Its ability to emit light efficiently makes it a candidate for use as an emissive layer in OLED devices. Research indicates that incorporating this compound enhances the overall efficiency and color purity of the emitted light .
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, this compound serves as a donor material. Its favorable energy levels enable effective charge transfer processes, contributing to improved power conversion efficiencies in solar cells. Studies have demonstrated that devices utilizing this compound exhibit enhanced performance compared to those using conventional materials .
Chemical Probes
The compound has been employed as a chemical probe in various studies aimed at understanding reaction mechanisms and dynamics. Its ability to form excimers under certain conditions allows researchers to investigate intermolecular interactions and energy transfer phenomena. This application is particularly relevant in the study of complex chemical systems where understanding molecular interactions is crucial .
Sensor Development
Due to its fluorescent properties, this compound is also explored for use in sensor technologies. Its sensitivity to environmental changes makes it suitable for detecting various analytes, including metal ions and small organic molecules. The development of sensors based on this compound can lead to advancements in environmental monitoring and biomedical diagnostics .
Case Study 1: OLED Efficiency Enhancement
A study conducted by researchers at a leading university demonstrated that incorporating this compound into OLED structures significantly increased the device's luminous efficiency by approximately 30%. The findings highlighted the importance of optimizing the emission layer composition to achieve better performance metrics .
Case Study 2: Photovoltaic Performance
In another investigation focused on organic photovoltaics, researchers reported a notable increase in power conversion efficiency when using blends containing this compound. The study concluded that the compound's unique electronic properties facilitate better exciton dissociation and charge transport within the active layer of solar cells .
Mechanism of Action
The mechanism of action of 9-Isopropyl-10-phenylanthracene involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including OLEDs and fluorescent probes .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its photophysical properties. The compound interacts with light at specific wavelengths, leading to the excitation of electrons and subsequent emission of fluorescence .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups at the 9 and 10 positions.
9-Phenylanthracene: Similar to 9-Isopropyl-10-phenylanthracene but lacks the isopropyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of both isopropyl and phenyl groups at the 9 and 10 positions, respectively. This combination of substituents imparts distinct photophysical properties, making it valuable for specific applications in photophysics and material science .
Biological Activity
9-Isopropyl-10-phenylanthracene (IPA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and biological activities. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. This article delves into the biological activity of IPA, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C21H22, with a molecular weight of 278.41 g/mol. Its structure consists of an anthracene core substituted with isopropyl and phenyl groups at specific positions, which significantly influences its chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H22 |
Molecular Weight | 278.41 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that IPA exhibits notable antimicrobial properties . A study published in 2023 demonstrated that anthracene derivatives, including IPA, showed significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .
Antioxidant Properties
IPA has also been investigated for its antioxidant activity . Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. IPA's ability to scavenge free radicals was quantified using standard assays, revealing a strong correlation between its concentration and antioxidant capacity .
Photodynamic Therapy Potential
The compound's photophysical properties make it a candidate for photodynamic therapy (PDT) applications. PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to localized cell damage in tumor tissues. Studies have shown that IPA can act as an effective photosensitizer, enhancing the efficacy of PDT against cancer cells.
The biological activity of IPA can be attributed to several mechanisms:
- Membrane Disruption : IPA interacts with lipid bilayers, altering membrane fluidity and integrity.
- Reactive Oxygen Species Generation : Upon excitation by light, IPA generates reactive oxygen species that can induce apoptosis in target cells.
- Enzyme Inhibition : IPA may inhibit specific enzymes involved in cellular proliferation or survival pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, IPA was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting significant antimicrobial potential.
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacities of IPA against well-known antioxidants such as ascorbic acid and quercetin. Using the DPPH radical scavenging assay, IPA demonstrated an IC50 value of 30 µg/mL, comparable to that of quercetin (IC50 = 28 µg/mL) .
Properties
CAS No. |
76843-18-0 |
---|---|
Molecular Formula |
C23H20 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
InChI Key |
JBJZABACKJFZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.